molecular formula C9H12N2O B14502180 N-(3,5-Dimethylphenyl)-N-methylnitrous amide CAS No. 62959-13-1

N-(3,5-Dimethylphenyl)-N-methylnitrous amide

Cat. No.: B14502180
CAS No.: 62959-13-1
M. Wt: 164.20 g/mol
InChI Key: XGTHGMMOWSNBAW-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-N-methylnitrous amide is an organic compound characterized by the presence of a nitrous amide group attached to a 3,5-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethylphenyl)-N-methylnitrous amide typically involves the reaction of 3,5-dimethylaniline with nitrous acid under controlled conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the nitrous amide group. The reaction is typically conducted at low temperatures to prevent decomposition of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethylphenyl)-N-methylnitrous amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitrous amide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

N-(3,5-Dimethylphenyl)-N-methylnitrous amide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylphenyl)-N-methylnitrous amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modifying the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dimethylphenyl)-P,P-diphenylphosphinic amide
  • N-(3,5-Dimethylphenyl)-N-methylacetamide

Uniqueness

N-(3,5-Dimethylphenyl)-N-methylnitrous amide is unique due to its specific nitrous amide group, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

62959-13-1

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-N-methylnitrous amide

InChI

InChI=1S/C9H12N2O/c1-7-4-8(2)6-9(5-7)11(3)10-12/h4-6H,1-3H3

InChI Key

XGTHGMMOWSNBAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N(C)N=O)C

Origin of Product

United States

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